molecular formula C8H12F2O2 B6618643 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one CAS No. 2282967-88-6

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

Cat. No.: B6618643
CAS No.: 2282967-88-6
M. Wt: 178.18 g/mol
InChI Key: DGGKEOWYDYZUIC-UHFFFAOYSA-N
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Description

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluorinated cyclohexyl ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one typically involves the difluorination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with a difluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in the presence of a base and a solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluorination processes using specialized equipment to ensure the efficient and safe handling of fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.

    Reduction: Formation of difluorocyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorinated cyclohexyl ring can interact with enzymes and receptors, potentially modulating their activity. The ketone and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: Similar structure but lacks the ethanone group.

    1,4-Difluorocyclohexane: Lacks the hydroxyl and ethanone groups.

    Cyclohexanone: Lacks the fluorine atoms and hydroxyl group.

Uniqueness

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one is unique due to the presence of both difluorinated and hydroxyl functional groups on the cyclohexyl ring, combined with the ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C8H10F2O2
  • Molecular Weight : 174.16 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, which may influence its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Assays

Assay TypeResultReference
Cytotoxicity (IC50)15 µM against breast cancer cells
PARP Inhibition70% inhibition at 100 µM
Anti-inflammatory ActivitySignificant reduction in cytokine release
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests potential as a chemotherapeutic agent targeting specific cancer types .
  • PARP Inhibition : The compound was tested for its ability to inhibit PARP (poly(ADP-ribose) polymerase), a key enzyme in DNA repair. At concentrations around 100 µM, it achieved approximately 70% inhibition of PARP activity, indicating its potential role in cancer therapy by sensitizing cells to DNA-damaging agents .
  • Anti-inflammatory Effects : In models of inflammation, the compound exhibited significant effects by reducing the release of pro-inflammatory cytokines. This activity suggests a potential application in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against certain strains of Gram-positive bacteria, indicating its potential as an antibacterial agent .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is limited, initial studies suggest favorable absorption characteristics. However, further investigations are needed to evaluate its metabolism and toxicity profiles comprehensively.

Properties

IUPAC Name

1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKEOWYDYZUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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